REACTION_CXSMILES
|
[C:1]1([OH:9])[CH:6]=[CH:5][CH:4]=[C:3]([OH:7])[C:2]=1[OH:8].CO[C:12](OC)([CH3:14])[CH3:13]>C1(C)C=CC=CC=1>[CH3:13][C:12]1([CH3:14])[O:7][C:3]2[CH:4]=[CH:5][CH:6]=[C:1]([OH:9])[C:2]=2[O:8]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC=C1)O)O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
where it was maintained during an 18 hour period
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
After this time the reaction mixture was concentrated under reduced pressure to a residual solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with three 50 mL portions of methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure to a residual solid, which
|
Type
|
DISSOLUTION
|
Details
|
was then dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
to purify the solid
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(O1)C=CC=C2O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |